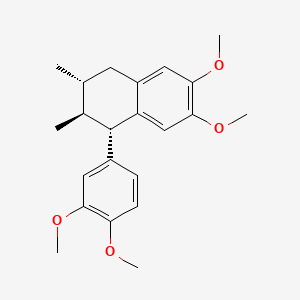
Stearidonic Acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearidonic acid ethyl ester is an esterified form of stearidonic acid, a polyunsaturated fatty acid belonging to the omega-3 series. This compound is less water-soluble than its free acid form, making it more suitable for dietary supplements and formulations . Stearidonic acid is naturally found in certain seed oils, such as those from hemp, blackcurrant, and echium plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stearidonic acid ethyl ester can be synthesized through the esterification of stearidonic acid with ethanol. This process typically involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of genetically modified crops, such as soybeans, which are engineered to produce high levels of stearidonic acid. The extracted oil is then subjected to chemical processes, including hydrolysis and ethanolysis, to obtain the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions: Stearidonic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.
Reduction: The ester can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Stearidonic acid and ethanol.
Oxidation: Peroxides and other oxidative derivatives.
Reduction: Alcohol derivatives of stearidonic acid.
Wissenschaftliche Forschungsanwendungen
Stearidonic acid ethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
Stearidonic acid ethyl ester exerts its effects primarily through its conversion to stearidonic acid in the body. Once converted, it acts as a precursor to eicosapentaenoic acid, an important omega-3 fatty acid involved in anti-inflammatory pathways . The compound influences various molecular targets, including enzymes involved in fatty acid metabolism and inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Alpha-linolenic acid: Another omega-3 fatty acid found in plant oils.
Eicosapentaenoic acid: A long-chain omega-3 fatty acid derived from stearidonic acid.
Docosahexaenoic acid: Another long-chain omega-3 fatty acid important for brain health.
Uniqueness: Stearidonic acid ethyl ester is unique due to its enhanced stability and bioavailability compared to its free acid form. It serves as an efficient precursor to eicosapentaenoic acid, making it a valuable compound for dietary supplements and therapeutic applications .
Eigenschaften
Molekularformel |
C20H32O2 |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
ethyl octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3 |
InChI-Schlüssel |
RIDOSNBWMUADGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |
Synonyme |
6,9,12,15-octadecatetraenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1231891.png)

![1-(Dipyridin-2-ylmethylideneamino)-3-[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1231901.png)











